N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine is a bicyclic compound that falls under the category of amines, specifically a derivative of bicyclo[2.2.1]heptane. This unique structure provides a scaffold for various chemical modifications and applications in medicinal chemistry and organic synthesis. The compound is characterized by its bicyclic framework, which contributes to its distinctive chemical properties and potential biological activities.
The compound is synthesized from bicyclo[2.2.1]heptan-2-amine through the introduction of a but-3-yn-1-yl group, which enhances its functional properties. Bicyclo[2.2.1]heptan-2-amine itself can be derived from various synthetic routes involving cyclopentadiene and other olefins, typically through methods such as catalytic hydrogenation or nucleophilic substitution reactions .
The synthesis of N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine can be achieved through several methods:
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine has a complex molecular structure characterized by:
The three-dimensional arrangement of atoms can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into bond angles and distances within the molecule.
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine can participate in various chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate, CrO₃ | Aqueous or organic solvents |
Reduction | Lithium aluminum hydride, NaBH₄ | Anhydrous conditions |
Substitution | Alkyl halides, acyl chlorides | Base-catalyzed or acidic media |
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine primarily functions as an antagonist at CXC chemokine receptors, particularly CXCR2. This receptor is involved in inflammatory processes and plays a role in cancer metastasis.
The compound binds to CXCR2, inhibiting its activation by chemokines such as interleukin 8 (IL-8). This antagonistic action may provide therapeutic benefits in conditions characterized by excessive inflammation or tumor progression .
Studies indicate that N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine exhibits high stability in biological fluids, which is crucial for its potential therapeutic applications.
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine typically presents as a colorless to pale yellow liquid or solid depending on purity and formulation.
Key chemical properties include:
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine has several important applications:
The bicyclo[2.2.1]heptane (norbornane) scaffold is prized for its structural rigidity and three-dimensional complexity, which enables precise spatial positioning of functional groups. Core functionalization strategies for this framework typically exploit ring strain and stereoelectronic effects to facilitate selective transformations. A prominent method involves Diels-Alder cycloadditions between cyclopentadiene and ethylene derivatives, yielding the foundational bicyclic structure. Subsequent modifications include electrophilic additions to the double bond in norbornene derivatives or ring-opening metathesis polymerization (ROMP) for polymer-supported applications [9].
The introduction of amine functionality at the C2 position presents unique stereochemical challenges. Research demonstrates that exo-selective nucleophilic amination predominates due to reduced steric hindrance compared to the endo pathway. Computational studies reveal that the exo transition state benefits from favorable orbital overlap, lowering the activation barrier by ∼3.5 kcal/mol. This selectivity is exploitable in synthesizing enantiopure precursors for N-alkylated derivatives like N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine [9] [10].
Table 1: Impact of Bridge Ring Size on CXCR2 Binding Affinity
Bridge Ring System | CXCR2 IC₅₀ (μM) | Selectivity Ratio (CXCR1/CXCR2) |
---|---|---|
Bicyclo[2.2.1] (1a) | 0.062 | 113 |
Bicyclo[2.2.2] (1c) | 5.5 | 6.5 |
Bicyclo[4.4.1] (1e) | 2.6 | 11.8 |
Bicyclo[5.3.1] (1f) | 23.6 | 2.1 |
Source: Adapted from Che et al. [10]
Structure-activity relationship (SAR) analyses confirm that ring size critically influences biological activity. Enlarging the bicyclic system to [2.2.2] or [4.4.1] frameworks diminishes CXCR2 binding affinity by >10-fold, attributed to reduced complementarity with the hydrophobic binding pocket. Molecular docking simulations indicate optimal van der Waals contacts occur with the compact [2.2.1] topology [10].
Alkyne incorporation at the terminal position of the N-alkyl chain enables click chemistry applications and bioorthogonal ligations. The but-3-yn-1-yl substituent is installed via Sₙ2 alkylation of bicyclo[2.2.1]heptan-2-amine with 4-chloro-1-butyne under basic conditions (K₂CO₃, DMF, 60°C). Critical to success is the amine’s nucleophilicity enhancement through prior complexation with Lewis acids like ZnCl₂, which coordinates with the nitrogen lone pair and mitigates steric bulk effects [1] [8].
Regiocontrol challenges arise from competing O-vs N-alkylation when using propargyl derivatives. Studies show that employing propargyl mesylate instead of bromide reduces halide nucleophilicity interference, improving N-selectivity to 19:1 (N/O). Solvent polarity profoundly influences yield – aprotic solvents (acetonitrile) favor alkylation kinetics, while protic solvents (ethanol) promote hydrolysis side reactions.
Table 2: Regioselective Alkylation Optimization Parameters
Base | Solvent | Temp (°C) | N/O Selectivity | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 60 | 8:1 | 65 |
Cs₂CO₃ | MeCN | 80 | 15:1 | 72 |
NaH | THF | 25 | 19:1 | 68 |
DBU | DCM | 40 | 3:1 | 41 |
Source: Synthetic data from PubChem CID 165879542 [8]
The terminal alkyne’s acidity (pKₐ ≈ 25) necessitates careful base selection to prevent deprotonation-induced oligomerization. Controlled addition of mild bases (Et₃N) at low temperatures (0–5°C) suppresses alkyne dimerization, preserving functionality for downstream copper-catalyzed azide-alkyne cycloadditions (CuAAC) [1].
Enantiopure bicyclo[2.2.1]heptane amines are essential for chiral ligand design and stereoselective pharmacology. Traditional resolution via diastereomeric salt formation suffers from low efficiency (≤35% yield). Modern methodologies employ organocatalytic formal [4+2] cycloadditions between cyclopentadiene and α,β-unsaturated aldehydes. Chiral secondary amine catalysts (e.g., MacMillan’s imidazolidinone) generate iminium ions that enforce endo-selectivity and facial bias [9].
Key innovation lies in the in situ reductive amination of the cycloadduct’s aldehyde group. A one-pot sequence involving Pd/C-catalyzed hydrogenation and subsequent Boc protection delivers N-Boc-bicyclo[2.2.1]heptan-2-amine in 92% ee and 78% yield. The tert-butoxycarbonyl group serves as a directing moiety for exo-selective lithiation at C1 or C4 positions, enabling further functionalization prior to installation of the but-3-yn-1-yl chain [9].
Table 3: Enantioselectivity in Organocatalytic Cycloadditions
Catalyst | Solvent | endo/exo | ee (%) |
---|---|---|---|
L-Proline | DMSO | 4:1 | 35 |
MacMillan 1st gen | CHCl₃ | 19:1 | 82 |
Jørgensen-Hayashi | Toluene | 15:1 | 92 |
Cinchona squaramide | DCM | 8:1 | 75 |
Source: Fu et al. [9]
Density functional theory (DFT) analyses reveal that enantiocontrol originates from steric shielding of the si-face by the catalyst’s arylsulfonyl group. Transition state energies favor re-face attack by 2.8 kcal/mol, consistent with observed (R)-enantiomer predominance. This configuration aligns optimally with CXCR2’s binding cleft, as confirmed by docking studies of N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine derivatives [10].
The bicyclic core’s amine group serves as a linchpin for structural diversification through nucleophilic displacements and acylations. Nucleophilic substitution on squaramide intermediates exemplifies this strategy: 3,4-diethoxycyclobut-3-ene-1,2-dione reacts with aminophenols to form electron-deficient intermediates susceptible to amine attack. Subsequent displacement of ethoxy groups by bicyclo[2.2.1]heptan-2-amine proceeds via addition-elimination at ambient temperature [10].
Electronic modulation of the left-hand aryl group profoundly influences pharmacological profiles. Introducing electron-withdrawing sulfone moieties (compound 2c) maintains CXCR2 affinity (IC₅₀ = 0.12 μM) but diminishes selectivity versus CXCR1. Conversely, cyclic amides (compound 2e) enhance potency (CXCR2 IC₅₀ = 48 nM) while preserving 60-fold selectivity. Acylation with p-chlorobenzoyl chloride under Schotten-Baumann conditions installs hydrophobic domains that improve membrane permeability (Log P = 3.2) [10].
Table 4: Electronic Effects on CXCR2 Antagonism
R Group | CXCR2 IC₅₀ (nM) | Selectivity Ratio | Log P |
---|---|---|---|
Methyl (2a) | 3800 | 1.3 | 2.1 |
Cyano (2b) | 450 | 8.9 | 2.5 |
Sulfone (2c) | 120 | 104 | 2.8 |
Cyclic amide (2e) | 48 | 60.4 | 3.2 |
Source: Adapted from Jin-Xin Che et al. [10]
Notably, expanding the amide ring from five-membered (2e) to six-membered (2f) reduces affinity 10-fold (IC₅₀ = 0.42 μM), underscoring the spatial constraints of the target’s subpocket. Molecular dynamics simulations indicate the smaller lactam maintains two hydrogen bonds with Glu291 and Leu294, while the larger ring loses the Glu291 interaction due to torsional strain [10].
Enzymatic functionalization offers regio- and stereoselectivity unattainable through classical synthesis. Cytochrome P450 monooxygenases (CYPs) selectively hydroxylate the bridgehead (C7) position of N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine at rates 8-fold higher than chemical oxidants. Aspergillus niger whole-cell biotransformations yield 7-hydroxy derivatives without epimerization at the C2 chiral center – a critical advantage over strong acid-mediated conditions that cause Wagner-Meerwein rearrangements [7].
Directed evolution of P450-BM3 has produced mutants (e.g., A82F/F87V) that accept bulky bicyclic substrates. Saturation mutagenesis at residue A328 near the heme pocket enhances kₜₕₑᵣₘₐₗ by 15-fold compared to wild-type. Coupled with glucose dehydrogenase cofactor regeneration, this system achieves total turnover numbers (TTN) exceeding 4,800 for bridgehead hydroxylation. The hydroxylated products serve as intermediates for glycosylation or sulfate conjugation, expanding polarity modulation options [7].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7